3-(ethylthio)-N-(4-phenylthiazol-2-yl)benzamide
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Overview
Description
3-(ethylthio)-N-(4-phenylthiazol-2-yl)benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in biochemical and physiological studies.
Scientific Research Applications
Inhibition of Stearoyl-CoA Desaturase-1
Compounds structurally similar to 3-(ethylthio)-N-(4-phenylthiazol-2-yl)benzamide have been evaluated for their inhibitory effects on stearoyl-CoA desaturase-1 (SCD-1), a key enzyme in fatty acid metabolism. One study identified potent and orally efficacious SCD-1 inhibitors, indicating the potential of such compounds in researching metabolic diseases and conditions related to lipid metabolism (Uto et al., 2009).
Anti-Influenza Virus Activity
Another line of research focused on the synthesis of benzamide-based 5-aminopyrazoles and their derivatives, demonstrating significant antiviral activities against the H5N1 subtype of the influenza A virus. These findings highlight the potential of similar compounds in the development of antiviral agents (Hebishy et al., 2020).
Fluorescent Derivatives for Photo-Physical Studies
Research on benzothiazole fluorescent derivatives, including compounds related to the query, has explored their photo-physical properties. These studies offer insights into the use of such compounds in the development of fluorescent probes for biological imaging and molecular diagnostics (Padalkar et al., 2011).
Anticancer Evaluation
Metal complexes of benzamide derivatives have been synthesized and evaluated for their anticancer activities. Specifically, complexes involving 2-hydroxy-N-(4-phenylthiazol-2-yl)benzamide showed potent cytotoxic effects against human colon carcinoma cells, suggesting the relevance of such compounds in cancer research (Rizk et al., 2021).
Antimicrobial and DNA Cleavage Studies
Further studies have synthesized and characterized metal complexes of tridentate Schiff base ligands derived from benzamide derivatives, assessing their antimicrobial activities and DNA cleavage capabilities. These findings indicate potential applications in the development of new antimicrobial agents and in studying DNA interactions (Karabasannavar et al., 2017).
Safety and Hazards
The product is not intended for human or veterinary use.
Mechanism of Action
Mode of Action
Based on its structural similarity to other thiazolidinone-based analogues, it may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .
Biochemical Pathways
Thiazolidinone-based analogues have been reported to exhibit antimicrobial and anti-inflammatory activities, suggesting that they may affect pathways related to these biological processes .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Properties
IUPAC Name |
3-ethylsulfanyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS2/c1-2-22-15-10-6-9-14(11-15)17(21)20-18-19-16(12-23-18)13-7-4-3-5-8-13/h3-12H,2H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQBIWOXFBHBADJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.